molecular formula C12H17N3O3S2 B2844839 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207043-81-9

1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2844839
CAS RN: 1207043-81-9
M. Wt: 315.41
InChI Key: XSGIPKVAILUCGV-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as CT-3, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized in the late 1990s and has since gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology.

Scientific Research Applications

Synthesis and Antibacterial Agents

Compounds with structures similar to 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have been synthesized and evaluated for their biological activities, particularly as antibacterial agents. For instance, derivatives of 1,3,4-oxadiazole and piperidine have been synthesized and showed moderate to significant antibacterial activity against various bacterial strains, indicating the potential of these compounds in developing new antibacterial drugs (Khalid et al., 2016).

Anticancer Applications

Several studies have explored the synthesis of compounds with structures incorporating elements similar to the target compound, revealing their potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated, with some showing strong anticancer activities against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Rehman et al., 2018).

Enzyme Inhibition for Disease Treatment

Compounds with similar structures have been investigated for their role as enzyme inhibitors, which can be crucial for treating diseases like Alzheimer's. For example, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents and for their enzyme inhibition potential, demonstrating the versatility of these compounds in drug development (Rehman et al., 2018).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c16-11(14-12-13-5-8-19-12)9-3-6-15(7-4-9)20(17,18)10-1-2-10/h5,8-10H,1-4,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGIPKVAILUCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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